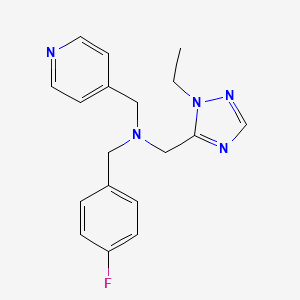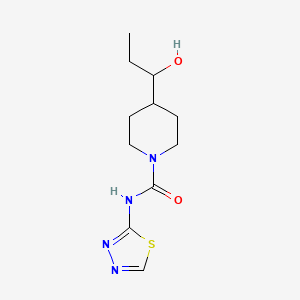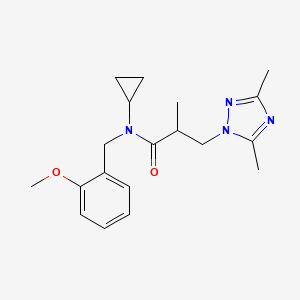![molecular formula C20H27N3O3 B5903058 [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5903058.png)
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol, also known as IMI-1, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine.
作用機序
The mechanism of action of [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also have a role in reducing inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on neurons in the brain.
実験室実験の利点と制限
One advantage of using [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in lab experiments is that it has been shown to be effective against certain types of cancer cells, making it a potential candidate for further study in the development of cancer treatments. However, one limitation of using [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the development of new therapies.
将来の方向性
There are several future directions for research on [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, research could focus on optimizing its use in combination with other drugs to enhance its therapeutic potential. Finally, research could explore the potential use of [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol in other areas of medicine, such as infectious diseases or autoimmune disorders.
合成法
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the coupling of 2-chloro-4-nitrobenzaldehyde with isobutyl isoxazole in the presence of a base. The resulting compound is then reacted with piperazine and reduced to obtain the final product, [2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol.
科学的研究の応用
[2-({4-[(3-isobutylisoxazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
[4-[[2-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15(2)11-18-12-19(26-21-18)20(25)23-9-7-22(8-10-23)13-16-5-3-4-6-17(16)14-24/h3-6,12,15,24H,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDDNMMATUQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)

![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5903022.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine](/img/structure/B5903050.png)
![5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5903080.png)
